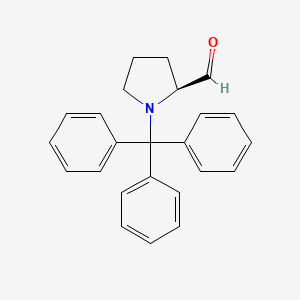

(S)-1-Tritylpyrrolidine-2-carbaldehyde

Description

Significance of Chiral Pyrrolidine-2-carbaldehyde Scaffolds in Asymmetric Synthesis

Chiral substituted pyrrolidines are among the most prevalent heterocyclic structural motifs found in biologically active natural products and synthetic compounds. mdpi.com This scaffold is a fundamental building block in organic synthesis and forms the core structure of many important ligands and organocatalysts. mdpi.commdpi.com The utility of the pyrrolidine (B122466) ring is often enhanced by the presence of a functional group at the C-2 position, such as the carbaldehyde in the title compound.

The aldehyde group is highly reactive and can participate in a wide array of stereoselective carbon-carbon bond-forming reactions, which are crucial in asymmetric synthesis. For instance, pyrrolidine-based organocatalysts are widely used in asymmetric Michael additions of aldehydes to nitroalkenes, providing highly functionalized building blocks for further synthesis. researchgate.netnih.gov The defined stereochemistry of the pyrrolidine scaffold allows for effective transfer of chirality during these transformations, leading to products with high enantiomeric excess. The ability to modify the C-2 side chain allows for the fine-tuning of the catalyst's steric and electronic properties to optimize efficiency and selectivity for a broad range of substrates. mdpi.com

Historical Context and Evolution of Pyrrolidine-Based Chiral Inductors

The use of pyrrolidine derivatives as chiral inductors has a rich history, with the natural amino acid proline being a key starting point. A landmark discovery occurred in 1971 when researchers independently developed an asymmetric intramolecular aldol (B89426) reaction catalyzed by proline, a transformation now known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction. nih.gov

Despite this early success, the field of proline catalysis remained relatively dormant until the year 2000, which marked the beginning of modern asymmetric organocatalysis. nih.gov Seminal reports by Benjamin List and Carlos F. Barbas III demonstrated that L-proline could effectively catalyze intermolecular aldol reactions. nih.gov In the same year, David MacMillan introduced imidazolidinones, derived from natural amino acids, as efficient catalysts for asymmetric Diels-Alder reactions. nih.gov

A significant advancement came in 2005 when Karl Anker Jørgensen and Yujiro Hayashi independently reported the use of diarylprolinol silyl (B83357) ethers as highly effective organocatalysts for the asymmetric functionalization of aldehydes. nih.gov This evolution from the simple amino acid proline to structurally more complex and highly engineered diarylprolinol derivatives demonstrates the continuous effort to improve the efficiency, selectivity, and substrate scope of pyrrolidine-based organocatalysts. mdpi.com

| Year | Milestone | Key Compound(s) |

| 1971 | Asymmetric intramolecular aldol reaction | Proline |

| 2000 | Catalysis of intermolecular aldol reactions | L-proline |

| 2000 | Asymmetric Diels-Alder cycloadditions | Imidazolidinones |

| 2005 | Asymmetric functionalization of aldehydes | Diarylprolinol silyl ethers |

Overview of N-Trityl Protection Strategy in Chiral Amino Acid and Derivative Chemistry

The trityl (triphenylmethyl, Trt) group is a sterically demanding protecting group frequently used for the amino function in amino acids and their derivatives. researchgate.netnih.gov Its large size enhances the stability of the protected compound and often improves its solubility in common organic solvents. cymitquimica.com

The use of the trityl group for amino protection in peptide synthesis was first described in the 1950s. acs.org A key advantage of the trityl group is its lability under mild acidic conditions, allowing for its selective removal without affecting other, more robust protecting groups. acs.orgorganic-chemistry.org For example, it can be cleaved using dilute acid or through catalytic hydrogenation. nih.govacs.org

This mild deprotection condition makes the N-trityl strategy compatible with solid-phase peptide synthesis and suitable for the synthesis of complex peptides and sensitive biomolecules like glyco- or phosphopeptides. researchgate.net The preparation of N-trityl-amino acids is a well-established procedure, often involving the reaction of an amino acid ester with trityl chloride, followed by saponification. acs.org The N-trityl group has proven to be a valuable tool in the synthetic chemist's arsenal (B13267) for the intricate assembly of peptides and other complex chiral molecules derived from amino acids. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C24H23NO |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(2S)-1-tritylpyrrolidine-2-carbaldehyde |

InChI |

InChI=1S/C24H23NO/c26-19-23-17-10-18-25(23)24(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,19,23H,10,17-18H2/t23-/m0/s1 |

InChI Key |

BGWFJHBPHRTUOJ-QHCPKHFHSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |

Canonical SMILES |

C1CC(N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Access to S 1 Tritylpyrrolidine 2 Carbaldehyde

Enantioselective Synthesis from Chiral Pool Precursors

The most direct and common approach to synthesizing (S)-1-Tritylpyrrolidine-2-carbaldehyde relies on the use of naturally occurring chiral molecules, particularly amino acids. This strategy leverages the inherent stereochemistry of the starting material, avoiding the need for a resolution step or a complex asymmetric induction.

Derivatization of (S)-Proline and its Analogs

The most prevalent and practical synthetic route to this compound starts from the inexpensive and enantiomerically pure amino acid, (S)-proline. nih.gov This multi-step process involves protection of the secondary amine followed by selective reduction of the carboxylic acid functionality.

The synthesis typically proceeds via three main steps:

N-Tritylation: The secondary amine of (S)-proline is protected with a trityl group (triphenylmethyl). This is usually accomplished by reacting (S)-proline with trityl chloride (TrCl) in the presence of a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (B109758) (DCM). The bulky trityl group serves to protect the nitrogen atom during subsequent reduction steps and enhances the solubility of the intermediates in organic solvents. cymitquimica.com

Carboxylic Acid Activation/Reduction: The carboxylic acid of N-trityl-(S)-proline is then reduced to the corresponding primary alcohol, (S)-1-Tritylpyrrolidin-2-yl)methanol. This can be achieved through various methods, such as conversion to a mixed anhydride (B1165640) followed by reduction with sodium borohydride (B1222165) (NaBH₄), or more directly using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov

Oxidation to Aldehyde: The final step involves the mild oxidation of the primary alcohol to the desired aldehyde. A variety of selective oxidation reagents can be employed to minimize over-oxidation to the carboxylic acid. Common methods include the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or oxidation with pyridinium (B92312) chlorochromate (PCC).

A representative reaction scheme is outlined below:

Scheme 1: Synthesis from (S)-Proline

(Image depicting the three-step synthesis from (S)-proline: N-tritylation, reduction to alcohol, and oxidation to aldehyde)

(Image depicting the three-step synthesis from (S)-proline: N-tritylation, reduction to alcohol, and oxidation to aldehyde)

| Step | Reagents and Conditions | Intermediate/Product | Typical Yield |

| 1. N-Tritylation | (S)-Proline, Trityl Chloride, Triethylamine, CH₂Cl₂ | (S)-1-Tritylproline | >90% |

| 2. Reduction | (S)-1-Tritylproline, Ethyl Chloroformate, NMM, then NaBH₄, THF/H₂O | (S)-(1-Tritylpyrrolidin-2-yl)methanol | 80-90% |

| 3. Oxidation | (S)-(1-Tritylpyrrolidin-2-yl)methanol, Dess-Martin Periodinane, CH₂Cl₂ | This compound | >90% |

| NMM = N-Methylmorpholine, THF = Tetrahydrofuran |

De Novo Asymmetric Synthesis Approaches

De novo syntheses aim to construct the chiral pyrrolidine (B122466) ring from achiral or prochiral starting materials using a catalyst to control the stereochemical outcome. These methods offer flexibility in introducing various substituents onto the pyrrolidine core.

Organocatalytic Routes to Pyrrolidine Ring Formation

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclic compounds, including pyrrolidines. researchgate.net The formation of the pyrrolidine ring can be achieved through various organocatalyzed reactions, such as Michael additions or [3+2] cycloadditions.

For example, a common strategy involves the enantioselective Michael addition of a nucleophile to an α,β-unsaturated system, which sets the key stereocenter. A subsequent intramolecular cyclization can then form the pyrrolidine ring. Chiral diarylprolinol silyl (B83357) ethers, which are themselves derived from proline, are highly effective catalysts for such transformations. beilstein-journals.org Another innovative approach is the asymmetric 'clip-cycle' synthesis, where a chiral phosphoric acid catalyzes the enantioselective intramolecular aza-Michael cyclization of a pre-assembled substrate to form highly substituted pyrrolidines. whiterose.ac.uk While not explicitly reported for the title compound, these methodologies provide a framework for its de novo asymmetric synthesis.

| Catalytic System | Reaction Type | Key Features |

| Diarylprolinol Silyl Ethers | Michael Addition / Aldol (B89426) Cascade | Forms C-C and C-N bonds with high diastereo- and enantioselectivity. |

| Chiral Phosphoric Acids | Intramolecular aza-Michael | "Clip-cycle" strategy enables synthesis of 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk |

| Proline-based Catalysts | [3+2] Cycloaddition | Reaction of azomethine ylides with olefins to form the pyrrolidine core stereoselectively. |

Transition Metal-Catalyzed Asymmetric Cyclization Reactions

Transition metal catalysis offers another avenue for the asymmetric synthesis of pyrrolidines. Methods such as the catalytic asymmetric hydrogenation of pyrroles or intramolecular hydroamination can produce chiral pyrrolidines. For instance, Ru-catalyzed hydrogenation of pyrrole (B145914) derivatives has been explored, although yields can be modest. nih.gov More sophisticated methods involve palladium-catalyzed asymmetric allylic alkylation followed by ring-closing metathesis or intramolecular amination. These routes are highly versatile but often require carefully designed substrates and chiral ligands to achieve high enantioselectivity. The resulting pyrrolidine could then be functionalized at the 2-position to install the carbaldehyde group.

Practical Synthesis and Scale-Up Considerations

For the large-scale production of this compound, the route starting from (S)-proline is overwhelmingly preferred due to its efficiency, high yields, and the low cost of the starting material.

Key considerations for scale-up include:

Reagent Selection: For the reduction step, using NaBH₄ after activation as a mixed anhydride is often preferred over LiAlH₄ on a large scale due to safety, cost, and ease of handling. For the oxidation, while DMP is highly effective, its cost and potentially explosive nature can be concerns. Alternative scalable oxidation protocols, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like sodium hypochlorite, may be considered.

Purification: The trityl group facilitates purification by crystallization at intermediate stages, which is a significant advantage for large-scale operations as it avoids the need for extensive column chromatography.

The de novo asymmetric approaches, while elegant and academically interesting, are generally not competitive for the production of this specific, simple pyrrolidine derivative. They are better suited for creating more complex or substituted pyrrolidine structures that are not easily accessible from the chiral pool.

Purification and Isolation Methodologies for Enantiopure this compound

The purification of this compound predominantly relies on chromatographic techniques that exploit the compound's polarity and chiral nature. The bulky trityl group significantly influences the molecule's solubility and interaction with stationary phases, making these methods particularly effective.

Column Chromatography:

Flash column chromatography over silica (B1680970) gel is a standard and widely adopted method for the initial purification of the crude product. This technique is effective in separating the target aldehyde from reaction byproducts and unreacted starting materials. The choice of eluent is crucial for achieving good separation. A common mobile phase system is a gradient of ethyl acetate (B1210297) in hexane (B92381). researchgate.netwfu.edusemanticscholar.org The polarity of the solvent mixture is gradually increased to first elute non-polar impurities, followed by the desired product, and finally, more polar contaminants. researchgate.netsemanticscholar.org

The selection of the solvent ratio is critical and is often optimized using thin-layer chromatography (TLC) prior to running the column. nih.govunpatti.ac.id For compounds of moderate polarity like this compound, an initial elution with a low percentage of ethyl acetate in hexane allows for the removal of less polar species. The concentration of ethyl acetate is then progressively increased to elute the product from the silica gel.

| Parameter | Description | Typical Conditions |

|---|---|---|

| Stationary Phase | The solid adsorbent material used in the column. | Silica Gel (60-120 or 230-400 mesh) |

| Mobile Phase | The solvent system used to elute the compounds. | Hexane/Ethyl Acetate Gradient |

| Elution Profile | The order in which compounds are eluted from the column. | Non-polar impurities -> this compound -> Polar impurities |

Chiral High-Performance Liquid Chromatography (HPLC):

While column chromatography is effective for general purification, it does not separate enantiomers. To determine and ensure the enantiomeric purity of this compound, chiral HPLC is the method of choice. uma.esheraldopenaccess.usiapc-obp.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation. iapc-obp.com

The determination of enantiomeric excess (ee) is a key quality control parameter. uma.esheraldopenaccess.us Chiral HPLC analysis allows for the quantification of each enantiomer in a sample, providing a precise measure of its enantiopurity. Common CSPs for the separation of chiral aldehydes and related compounds include those based on polysaccharide derivatives, such as cellulose (B213188) or amylose, coated on a silica support. The mobile phase is typically a mixture of an alkane (like hexane or heptane) and an alcohol (such as isopropanol). rsc.org

| Parameter | Description | Typical Conditions |

|---|---|---|

| Stationary Phase | Chiral Stationary Phase (CSP) for enantiomeric resolution. | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AS-H) |

| Mobile Phase | Solvent system for chiral separation. | Hexane/Isopropanol |

| Detection | Method for detecting the eluted enantiomers. | UV Absorbance |

| Output | Data obtained from the analysis. | Retention times for each enantiomer, peak areas, enantiomeric excess (% ee) |

Crystallization:

Recrystallization is a powerful technique for purifying solid organic compounds. While specific protocols for the recrystallization of this compound are not extensively detailed in the reviewed literature, it remains a viable method for enhancing purity. The process involves dissolving the crude solid in a suitable hot solvent and then allowing it to cool slowly. The desired compound will preferentially crystallize out, leaving impurities in the solution. For chiral compounds, resolution by crystallization of diastereomeric salts is a common strategy, although this would require derivatization of the aldehyde. Direct preferential crystallization of the enantiomer is also a possibility but is often more challenging to achieve.

Advanced Spectroscopic and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Analysis

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing intricate details about the connectivity and spatial arrangement of atoms. For (S)-1-Tritylpyrrolidine-2-carbaldehyde, both one-dimensional and two-dimensional NMR techniques are indispensable for confirming its covalent structure and understanding its conformational dynamics in solution.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the pyrrolidine (B122466) ring, the aldehyde group, and the bulky trityl protecting group. The aldehyde proton typically resonates as a singlet in the downfield region, around 9.5-10.0 ppm, due to the deshielding effect of the carbonyl group. The protons of the pyrrolidine ring appear as a series of multiplets in the upfield region. The proton at the chiral center (C2), being adjacent to both the nitrogen and the aldehyde group, exhibits a distinct chemical shift and coupling pattern. The fifteen protons of the three phenyl rings of the trityl group typically appear as a complex multiplet in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the aldehyde is readily identifiable by its characteristic downfield chemical shift, generally in the range of 190-200 ppm. The carbon of the trityl group attached to the nitrogen atom also has a specific chemical shift. The carbons of the pyrrolidine ring and the phenyl groups of the trityl moiety resonate at their expected chemical shift ranges.

Table 1: Representative ¹H and ¹³C NMR Data for Proline Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde H | ~9.5-10.0 (s) | - |

| Aldehyde C | - | ~190-200 |

| Pyrrolidine H2 | Multiplet | ~60-70 |

| Pyrrolidine Ring CH2 | Multiplets | ~20-50 |

| Trityl Aromatic H | Multiplet | ~125-145 |

| Trityl Quaternary C | - | ~70-80 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific conformation of the molecule.

Two-Dimensional NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between the aldehyde proton and the H2 proton of the pyrrolidine ring, as well as among the protons of the pyrrolidine ring itself, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum allows for the direct assignment of the carbon signals based on the previously assigned proton signals. For instance, the signal for the C2 carbon can be definitively identified by its correlation with the H2 proton.

Mass Spectrometry Techniques for Molecular Identity and Purity

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.

The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₂₄H₂₃NO, molecular weight: 341.45 g/mol ). The fragmentation pattern can provide valuable structural information. A characteristic fragmentation would be the loss of the bulky trityl group, leading to a significant fragment ion. Other fragmentations may involve the loss of the formyl group (CHO). Analysis of the isotopic pattern of the molecular ion peak can further confirm the elemental composition.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Given the chiral nature of this compound, chiroptical techniques are essential for determining its enantiomeric purity and confirming its absolute configuration.

Optical Rotation Measurement

Optical rotation is the rotation of the plane of plane-polarized light by a chiral substance. The specific rotation, [α], is a characteristic physical property of a chiral compound and is measured using a polarimeter. For this compound, a non-zero specific rotation value would be expected. The sign of the rotation (dextrorotatory (+) or levorotatory (-)) and its magnitude are crucial for characterizing the specific enantiomer. The measurement is typically performed at a specific wavelength (usually the sodium D-line at 589 nm) and temperature, with the concentration of the sample and the solvent also being critical parameters. The enantiomeric purity of a sample can be determined by comparing its measured specific rotation to the known specific rotation of the pure enantiomer.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule, particularly the spatial arrangement of chromophores. For this compound, the carbonyl group of the aldehyde and the phenyl groups of the trityl moiety act as chromophores. The CD spectrum would exhibit characteristic positive or negative Cotton effects at the absorption wavelengths of these chromophores. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral center. Theoretical calculations of the CD spectrum can be compared with the experimental spectrum to provide a robust confirmation of the (S)-configuration.

Applications of S 1 Tritylpyrrolidine 2 Carbaldehyde in Asymmetric Organocatalysis

Design and Synthesis of (S)-1-Tritylpyrrolidine-2-carbaldehyde Derived Organocatalysts

The strategic design of organocatalysts from this compound focuses on converting the aldehyde group into catalytically active moieties. The bulky trityl group is maintained to enforce a specific stereochemical environment, influencing the approach of substrates to the active site. The synthetic routes are typically straightforward, involving well-established organic transformations of the aldehyde functional group.

Prolinamide Catalysts: The synthesis of prolinamide catalysts from this compound involves a two-step sequence. First, the aldehyde is oxidized to the corresponding carboxylic acid, (S)-1-Tritylpyrrolidine-2-carboxylic acid. This intermediate is then coupled with a selected amine using standard peptide coupling reagents (e.g., DCC, EDC) to form the desired prolinamide. This approach allows for the introduction of a wide array of secondary structural elements by varying the amine component, which can participate in hydrogen bonding or provide additional steric bulk. A notable example is (S)-N-Tritylpyrrolidine-2-carboxamide, which has been utilized in asymmetric synthesis. mdpi.com

Pyrrolidine (B122466) Amine Catalysts: Pyrrolidine amine and diamine scaffolds are synthesized via reductive amination of the parent aldehyde. This one-pot reaction involves the condensation of this compound with a primary or secondary amine to form an intermediate iminium ion, which is subsequently reduced in situ. Mild reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are highly effective for this transformation, selectively reducing the iminium ion in the presence of the starting aldehyde. This method provides access to a library of catalysts with varying steric and electronic properties based on the choice of the amine. For instance, reaction with an amino acid ester would yield a hybrid catalyst structure.

To enhance catalyst performance, stability, and recyclability, derivatives of this compound can be incorporated into more complex architectures.

Immobilized Catalysts: One strategy involves immobilizing the catalyst on a solid support. For example, a pyrrolidine derivative can be functionalized with a linker and covalently attached to materials like silica (B1680970) gel, polymers, or magnetic nanoparticles. This heterogenization facilitates catalyst recovery and reuse, which is particularly advantageous for industrial-scale applications.

Hybrid Catalyst Architectures: More sophisticated designs involve creating hybrid catalysts where the trityl-pyrrolidine unit is combined with other functional groups to enable bifunctional or cooperative catalysis. For instance, the amine component used in the synthesis of a prolinamide or pyrrolidine amine catalyst can contain a thiourea, squaramide, or Brønsted acid moiety. These groups can act as hydrogen-bond donors to activate the electrophile, working in synergy with the enamine mechanism to enhance both reaction rates and stereoselectivities.

Enamine Catalysis Mediated by this compound Derivatives

Organocatalysts derived from this compound, particularly secondary amine derivatives, operate primarily through enamine catalysis. The catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. The chiral environment dictated by the catalyst, especially the bulky trityl group, ensures that the subsequent attack on an electrophile proceeds in a highly stereocontrolled manner.

Prolinamide and related pyrrolidine-based catalysts are highly effective in promoting the direct asymmetric aldol (B89426) reaction, a powerful carbon-carbon bond-forming reaction. In these transformations, the catalyst forms an enamine with a donor ketone, which then attacks an acceptor aldehyde. The catalyst's structure, including the trityl group and any hydrogen-bonding moieties on the amide side chain, helps to organize the transition state, leading to high levels of diastereo- and enantioselectivity. While specific data for a catalyst directly synthesized from this compound is not extensively documented, analogous prolinamide catalysts demonstrate excellent performance. nih.gov

Table 1: Representative Performance of Prolinamide Catalysts in the Asymmetric Aldol Reaction Data is representative of the catalyst class.

| Donor | Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

|---|---|---|---|---|---|---|---|

| Cyclohexanone | 4-Nitrobenzaldehyde | 10 | m-Xylene | -20 | 95 | >95:5 | 99 |

| Acetone | Benzaldehyde | 15 | CHCl₃ | 4 | 85 | - | 96 |

| Cyclohexanone | 2-Chlorobenzaldehyde | 10 | m-Xylene | -20 | 98 | >95:5 | >99 |

The conjugate addition of aldehydes and ketones to electron-deficient olefins, such as nitroalkenes and enones, is another key application of enamine catalysis. Catalysts derived from the trityl-pyrrolidine scaffold have proven to be highly effective. Specifically, the prolinamide derivative (S)-N-Tritylpyrrolidine-2-carboxamide has been successfully employed in the Michael addition of aldehydes to β-nitrostyrene. mdpi.com The bulky trityl group effectively shields one face of the enamine intermediate, directing the incoming nitroalkene to the opposite face and ensuring high enantioselectivity.

Table 2: Michael Addition of Aldehydes to β-Nitrostyrene Catalyzed by (S)-N-Tritylpyrrolidine-2-carboxamide

| Aldehyde | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

|---|---|---|---|---|---|

| Propanal | Toluene | -20 | 82 | 75:25 | 95 |

| Butanal | Toluene | -20 | 80 | 72:28 | 94 |

| Isovaleraldehyde | Toluene | -20 | 75 | 69:31 | 92 |

The enamine intermediates generated from aldehydes and pyrrolidine-based catalysts are sufficiently nucleophilic to react with electrophilic nitrogen and oxygen sources, enabling direct asymmetric α-amination and α-oxyamination reactions. These methods provide efficient access to chiral α-amino and α-hydroxy aldehyde derivatives, which are valuable synthetic intermediates.

α-Amination: In the presence of a catalyst like (S)-proline, aldehydes react with azodicarboxylates (e.g., dibenzyl azodicarboxylate) to yield α-aminated aldehyde products with high enantioselectivity. nih.govnih.gov The products are often reduced in situ to the more stable amino alcohols. The principle extends to catalysts bearing the trityl-pyrrolidine framework, where the steric bulk enhances stereocontrol.

α-Oxyamination: The direct asymmetric α-oxyamination of aldehydes, such as α-benzoyloxylation, has been achieved using 2-tritylpyrrolidine as the catalyst. mdpi.com This reaction introduces an oxygen functionality at the α-position of an aldehyde with high enantiomeric excess. The catalyst forms an enamine that attacks the electrophilic oxygen source, with the trityl group effectively controlling the stereochemistry of the newly formed C-O bond.

Table 3: Asymmetric α-Benzoyloxylation of Aldehydes Catalyzed by 2-Tritylpyrrolidine Data is representative of the performance of closely related trityl-pyrrolidine catalysts.

| Aldehyde | Reagent | Yield (%) | ee (%) |

|---|---|---|---|

| Propanal | Benzoyl peroxide | 90 | 95 |

| Butanal | Benzoyl peroxide | 88 | 94 |

| Hexanal | Benzoyl peroxide | 85 | 96 |

Iminium Catalysis with this compound Derivatives

Iminium catalysis is a powerful strategy in asymmetric organocatalysis that utilizes the reversible formation of an iminium ion from an α,β-unsaturated aldehyde or ketone and a secondary amine catalyst. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the unsaturated system, activating it towards nucleophilic attack. Catalysts derived from this compound are effective in this mode of activation, where the bulky trityl group dictates the facial selectivity of the nucleophilic addition.

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can be rendered asymmetric through the use of chiral organocatalysts. In the context of iminium catalysis, the condensation of an α,β-unsaturated aldehyde with a chiral secondary amine, such as a derivative of this compound, generates a chiral iminium ion. This intermediate then undergoes a [4+2] cycloaddition with a diene. The stereochemical outcome of the reaction is controlled by the chiral catalyst, which effectively shields one face of the dienophile.

While the application of bulky N-substituted pyrrolidine catalysts in asymmetric Diels-Alder reactions is a well-established concept, specific research detailing the use of this compound or its direct derivatives in this particular cycloaddition is not extensively documented in the reviewed scientific literature. However, the general mechanism proceeds through the formation of a transient iminium ion, which enhances the dienophile's reactivity and provides a chiral environment for the cycloaddition. The bulky N-trityl group is anticipated to provide significant steric hindrance, which would be instrumental in achieving high levels of diastereo- and enantioselectivity.

Conjugate addition, or Michael addition, is a fundamental carbon-carbon bond-forming reaction. In asymmetric organocatalysis, the iminium activation strategy is highly effective for the conjugate addition of nucleophiles to α,β-unsaturated aldehydes. The steric bulk of the N-substituent on the pyrrolidine catalyst is a key factor in achieving high stereoselectivity.

Although direct studies on this compound are limited, research on structurally similar pyrrolidine-based organocatalysts with bulky substituents at the C2 position provides significant insights into their catalytic potential. For instance, new pyrrolidine-based organocatalysts featuring a bulky 2,2-disubstituted-1,3-dioxolan-4-yl moiety at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins. beilstein-journals.orgnih.gov These catalysts create a sterically demanding environment analogous to that of a trityl group.

The following table summarizes the performance of a representative bulky C2-substituted pyrrolidine organocatalyst in the Michael addition of various aldehydes to different nitroolefins, highlighting the potential efficacy of sterically hindered catalysts like this compound in such transformations.

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins using a Bulky C2-Substituted Pyrrolidine Organocatalyst

| Aldehyde | Nitroolefin | Yield (%) | Diastereomeric Ratio (syn:anti) | ee (%) (syn) |

|---|---|---|---|---|

| 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 87 | 92:8 | 85 |

| Butyraldehyde | trans-β-Nitrostyrene | 93 | 79:21 | 84 |

| Hexanal | trans-β-Nitrostyrene | 95 | 95:5 | 75 |

| Butyraldehyde | trans-1-Nitro-2-(4-chlorophenyl)ethene | 99 | 92:8 | 84 |

| Butyraldehyde | trans-1-Nitro-2-(4-methylphenyl)ethene | 99 | 89:11 | 80 |

| Butyraldehyde | trans-1-Nitro-2-(2-thienyl)ethene | 94 | 74:26 | 72 |

Data derived from studies on structurally similar bulky pyrrolidine organocatalysts. nih.gov

The results demonstrate that high yields and good to excellent diastereo- and enantioselectivities can be achieved. The bulky substituent on the catalyst is crucial for creating a well-defined chiral pocket that directs the incoming nucleophile and controls the stereochemistry of the newly formed stereocenters.

Multi-Component Reactions (MCRs) Incorporating this compound Catalysts

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The integration of asymmetric organocatalysis into MCRs allows for the one-pot synthesis of chiral molecules with high structural complexity.

The application of this compound and its derivatives as catalysts in MCRs represents a promising but currently underexplored area of research. In principle, these catalysts could be employed in various MCRs that proceed through iminium ion intermediates. For example, a three-component Michael-aldol cascade could be envisioned where the chiral pyrrolidine catalyst first activates an α,β-unsaturated aldehyde for a conjugate addition, and the resulting enamine intermediate then participates in an aldol reaction with a third component.

Despite the potential, specific examples of multi-component reactions catalyzed by this compound are not well-documented in the current scientific literature. The development of such reactions would be a significant advancement, enabling the rapid and stereoselective synthesis of complex chiral molecules from simple starting materials.

Function As a Chiral Building Block and Auxiliary in Complex Molecule Synthesis

Integration into Enantioselective Total Synthesis Efforts

The inherent chirality of (S)-1-tritylpyrrolidine-2-carbaldehyde, derived from the natural chiral pool, makes it an attractive starting point for the enantioselective total synthesis of various complex molecules, particularly those containing the pyrrolidine (B122466) motif.

Synthesis of Alkaloids and Pyrrolidine-Containing Natural Product Core Structures

The pyrrolidine ring is a common structural feature in a vast array of alkaloids and other biologically active natural products. The stereocenter at the C-2 position of this compound provides a crucial starting point for controlling the stereochemistry of the final target molecule. Synthetic strategies often involve the elaboration of the aldehyde group and subsequent modifications of the pyrrolidine ring to construct the core structures of these natural products.

For instance, the synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids, which are characterized by a fused bicyclic system containing a nitrogen atom at the bridgehead, can be envisioned starting from this chiral aldehyde. The aldehyde functionality allows for chain extension through various carbon-carbon bond-forming reactions, and the resulting side chain can be manipulated to undergo intramolecular cyclization to form the characteristic bicyclic core. The trityl group, while providing steric hindrance that can influence the stereoselectivity of reactions, also serves as a stable protecting group that can be removed at a later stage of the synthesis.

Construction of Advanced Intermediates for Complex Chemical Targets

Beyond the direct synthesis of natural products, this compound serves as a valuable precursor for the synthesis of advanced chiral intermediates. These intermediates can then be utilized in the synthesis of a broader range of complex chemical targets, including pharmaceuticals and other biologically active compounds.

The aldehyde group can be transformed into a variety of other functional groups, such as alcohols, alkenes, or alkynes, providing a handle for further synthetic manipulations. For example, the reduction of the aldehyde yields the corresponding alcohol, (S)-1-tritylpyrrolidin-2-yl)methanol, which can be further functionalized. Wittig-type reactions can convert the aldehyde into various-substituted alkenes, which are versatile intermediates for reactions such as metathesis, hydroboration-oxidation, or epoxidation.

Diastereoselective Transformations Utilizing this compound as a Chiral Auxiliary

In addition to its role as a chiral building block, the pyrrolidine moiety of this compound can act as a chiral auxiliary, directing the stereochemical outcome of reactions at a prochiral center. The bulky trityl group plays a crucial role in this context by creating a sterically biased environment that favors the approach of reagents from one face of the molecule over the other.

Asymmetric Alkylation Reactions

While direct alkylation of the aldehyde is not a common strategy, the chiral pyrrolidine backbone can be used to direct the stereoselective alkylation of derivatives. For instance, conversion of the aldehyde to a chiral enolate or enamine equivalent would allow for diastereoselective alkylation at the α-position. The steric hindrance provided by the N-trityl group would be expected to effectively shield one face of the enolate, leading to the preferential addition of an electrophile from the less hindered side. Subsequent removal of the chiral auxiliary would then furnish an enantioenriched α-substituted carboxylic acid derivative or related compound.

Asymmetric Addition Reactions

A significant application of this compound is in diastereoselective addition reactions to the carbonyl group. The stereocenter at the C-2 position, in conjunction with the bulky N-trityl group, effectively controls the facial selectivity of nucleophilic attack on the aldehyde.

Research has demonstrated that the addition of various organometallic reagents, such as Grignard and organolithium reagents, to N-tritylprolinal proceeds with a high degree of diastereoselectivity, predominantly affording the syn-amino alcohol product. figshare.comacs.orgnih.gov This stereochemical outcome is consistent with the Felkin-Anh model, where the large trityl group acts as the largest substituent and directs the nucleophile to the opposite face.

The high diastereoselectivity observed in these reactions makes this compound a valuable tool for the synthesis of chiral 1,2-amino alcohols, which are important building blocks for many biologically active molecules.

Below is a table summarizing the diastereoselective addition of various nucleophiles to this compound, as reported by Bejjani et al. figshare.comacs.orgnih.gov

| Nucleophile | Conditions | Diastereomeric Ratio (syn:anti) |

| MeMgBr | Et2O, -78 °C to rt | >98:2 |

| EtMgBr | Et2O, -78 °C to rt | >98:2 |

| n-BuLi | THF, -78 °C | 95:5 |

| PhLi | Et2O, -78 °C to rt | >98:2 |

| VinylMgBr | THF, -78 °C to rt | >98:2 |

Furthermore, the aldehyde can participate in other asymmetric addition reactions, such as the Henry reaction (nitroaldol reaction). The stereochemical outcome of such reactions would be influenced by the chiral pyrrolidine scaffold, leading to the formation of enantioenriched nitro alcohols, which are versatile synthetic intermediates.

Auxiliary Removal and Recycling Strategies

A key aspect of using a chiral auxiliary is its efficient removal from the desired product and, ideally, its recovery and recycling. The trityl group on the nitrogen of the pyrrolidine ring can be cleaved under acidic conditions. Mild acidic hydrolysis, for instance with trifluoroacetic acid (TFA) in dichloromethane (B109758), is a common method for detritylation.

The choice of cleavage conditions needs to be compatible with the functional groups present in the synthesized molecule. Following the removal of the trityl group, the resulting pyrrolidine-containing product can be separated from the triphenylmethanol (B194598) byproduct.

While the recycling of the pyrrolidine auxiliary itself might be challenging in some synthetic sequences, the trityl cation generated during deprotection can, in principle, be recovered and reused. For instance, it can be trapped with a suitable nucleophile to regenerate a tritylating agent. However, in many laboratory-scale syntheses, the economic feasibility of recycling the auxiliary is not the primary concern.

Mechanistic Insights and Computational Analysis of S 1 Tritylpyrrolidine 2 Carbaldehyde Mediated Reactions

Elucidation of Catalytic Cycles and Transition State Structures

The catalytic cycle of reactions mediated by pyrrolidine-based catalysts like (S)-1-Tritylpyrrolidine-2-carbaldehyde typically begins with the condensation of the catalyst's secondary amine with a carbonyl compound (an aldehyde or ketone) to form an iminium ion. Subsequent deprotonation at the α-carbon yields a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. The resulting intermediate is hydrolyzed to release the product and regenerate the catalyst, thus completing the cycle. The specific nature of the reactants and the reaction conditions dictate whether the reaction proceeds through an enamine or an iminium ion activation pathway.

The direct observation of transient intermediates is crucial for validating proposed catalytic cycles. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. In reactions involving proline and its derivatives, NMR has been successfully used to detect the elusive enamine intermediate. d-nb.info For instance, studies have shown that in proline-catalyzed aldol (B89426) reactions, only the E-configured s-trans-enamines are observed, which aligns with the generally accepted mechanism of enamine catalysis. d-nb.info Furthermore, NMR exchange spectroscopy (EXSY) has provided evidence that enamines can form directly from oxazolidinone species, which are often considered part of a 'parasitic equilibrium', suggesting a more complex role for these species in the catalytic cycle. d-nb.info

In the context of this compound, similar NMR techniques would be employed to monitor the formation and consumption of both enamine and iminium ion intermediates. The bulky trityl group is expected to influence the chemical shifts of adjacent protons, potentially aiding in the identification and characterization of these transient species. The conformational preferences of enamines derived from prolinol ethers have been investigated in detail using 1H,1H-NOESY spectra, providing insights into the conformations of the pyrrolidine (B122466) ring and the exocyclic N-C and Cα-C bonds. uni-regensburg.de These studies confirm that bulky α-substituents enforce an s-trans conformation of the enamine, which is critical for the stereochemical outcome. uni-regensburg.de

Table 1: Spectroscopic Techniques for Intermediate Analysis

| Spectroscopic Technique | Information Gained | Key Intermediates Observed |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C) | Structural confirmation, stereochemistry, and concentration of intermediates. | Enamines, Iminium Ions, Oxazolidinones |

| 2D NMR (COSY, NOESY, EXSY) | Conformational analysis, through-space interactions, and chemical exchange pathways. | Conformational isomers of enamines, catalyst-substrate adducts |

| In-situ IR Spectroscopy | Real-time monitoring of functional group transformations (e.g., C=O to C=N). | Iminium ion formation |

Kinetic analysis provides quantitative insights into reaction rates and helps identify the rate-determining step (RDS) of the catalytic cycle. For proline-catalyzed reactions, it has been a subject of study to determine whether one or two proline molecules are involved in the transition state. While some early studies suggested a two-proline mechanism, later work using HPLC for monitoring indicated that the kinetics are first-order in proline, supporting a one-proline mechanism.

Kinetic models such as the Eley-Rideal (ER) and Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanisms are often applied to heterogeneously catalyzed reactions to understand the roles of adsorption, surface reaction, and desorption. core.ac.uk While organocatalysis is typically homogeneous, the principles of identifying rate-limiting steps are analogous. For instance, in some peroxidase-catalyzed reactions, the rate-limiting step was found to be the conversion of the keto to the enol form of an aldehyde substrate. researchgate.net

For reactions catalyzed by this compound, kinetic studies would involve systematically varying the concentrations of the catalyst, substrates, and any additives while monitoring the reaction progress. This data helps to construct a rate law, which in turn provides clues about the composition of the transition state in the rate-determining step. The bulky trityl group may influence reaction rates by sterically hindering or accelerating certain steps in the catalytic cycle.

Table 2: Common Kinetic Models in Catalysis

| Kinetic Model | Description | Relevance to Organocatalysis |

|---|---|---|

| Michaelis-Menten | Describes the rate of enzyme-catalyzed reactions by assuming a pre-equilibrium between the enzyme and substrate. | Often used as a starting point for analyzing organocatalytic reactions that mimic enzyme behavior. |

| Steady-State Approximation | Assumes the concentration of the intermediate complex remains constant over time. | Useful for simplifying complex multi-step catalytic cycles to derive a manageable rate law. |

| Curtin-Hammett Principle | Relates product distribution to the difference in activation energies when products are formed from rapidly equilibrating isomers. | Applicable for understanding stereoselectivity when multiple reactive intermediates (e.g., enamine conformers) are in equilibrium. |

Stereochemical Models for Diastereo- and Enantioselectivity Control

The high degree of stereoselectivity achieved with this compound is a direct consequence of the chiral environment it creates around the reacting species. The catalyst directs the approach of the electrophile to the enamine or the nucleophile to the iminium ion, leading to the preferential formation of one stereoisomer.

The triphenylmethyl (trityl) group is not merely a passive bulky substituent; it plays a crucial and active role in stereochemical induction. Its large steric profile is a primary factor in controlling the facial selectivity of reactions. mdpi.com By effectively blocking one face of the reactive enamine or iminium intermediate, the trityl group forces the incoming reactant to approach from the less hindered side. uni-regensburg.de

Furthermore, the trityl group exhibits dynamic stereochemistry. It can adopt a helical propeller-like conformation, and the presence of a nearby permanent stereocenter can induce a preferred helicity in the trityl group. mdpi.com This chirality transmission process can influence the chiral environment of the transition state, further enhancing stereoselectivity. The steric properties of the trityl group can also preclude certain intermolecular interactions, acting as a "supramolecular protective group" that helps to organize the transition state assembly. mdpi.com

While steric hindrance is a dominant factor, subtle non-covalent interactions (NCIs) are critical for stabilizing the desired transition state and destabilizing competing pathways. researchgate.net In proline-catalyzed reactions, the carboxylic acid group is a key element, acting as a Brønsted acid to activate the electrophile and as a Brønsted base to facilitate proton transfer, often via a hydrogen-bonded, six-membered Zimmerman-Traxler-like transition state. wikipedia.org

Although this compound lacks the carboxylic acid group of proline, other non-covalent interactions become paramount. These can include:

Hydrogen Bonding: If the substrate or solvent contains hydrogen bond donors or acceptors, they can interact with the catalyst or other substrates in the transition state.

C–H···π Interactions: The numerous phenyl rings of the trityl group can engage in stabilizing interactions with C–H bonds of the substrate.

π–π Stacking: Interactions between the aromatic rings of the trityl group and aromatic moieties in the substrates can help to orient the reactants favorably.

Computational analyses using Non-Covalent Interaction (NCI) plots can visualize and quantify these weak interactions, revealing their crucial role in stabilizing the transition state that leads to the major product. researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of organocatalytic reactions. masjaps.com It allows for the detailed computational modeling of reaction pathways, the localization of transition state structures, and the calculation of activation energies, providing a deep understanding of the origins of reactivity and selectivity. researchgate.netresearchgate.net

For reactions involving this compound, DFT calculations can be used to:

Model the Catalytic Cycle: The entire catalytic cycle can be mapped out, calculating the relative energies of all intermediates and transition states. This helps to confirm the proposed mechanism and identify the rate-determining and stereodetermining steps. researchgate.net

Analyze Transition State Geometries: By examining the three-dimensional structure of competing transition states (e.g., those leading to the R vs. S enantiomer), the specific steric clashes or stabilizing non-covalent interactions that favor one pathway over the other can be identified. nih.gov This provides a rational basis for the observed enantioselectivity.

Rationalize the Role of the Catalyst: DFT can quantify the impact of the trityl group by comparing the transition state energies with those of a hypothetical catalyst lacking this group. This allows for the dissection of steric and electronic effects. emich.edu

Predict Catalyst Performance: Computational screening of different catalyst derivatives can help in the rational design of new, more efficient, or more selective organocatalysts before their synthesis is attempted in the lab. researchgate.net

Table 3: Key Parameters from DFT Calculations in Organocatalysis

| Calculated Parameter | Significance |

|---|---|

| ΔG‡ (Gibbs Free Energy of Activation) | Determines the reaction rate. The difference in ΔG‡ between two competing pathways (ΔΔG‡) determines the product ratio (stereoselectivity). |

| Transition State (TS) Geometry | Provides a 3D model of the highest energy point along the reaction coordinate, revealing key interatomic distances and angles that explain steric and electronic effects. |

| Imaginary Frequency | A single imaginary frequency in the vibrational analysis confirms that a calculated structure is a true transition state and not a minimum on the potential energy surface. |

| NCI Plots / QTAIM Analysis | Visualizes and quantifies non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-stacking) that stabilize the transition state. |

By integrating experimental observations from spectroscopy and kinetics with the detailed insights from DFT calculations, a comprehensive and robust understanding of the mechanistic intricacies of this compound mediated reactions can be achieved.

Prediction of Stereochemical Outcomes

The stereoselectivity of reactions catalyzed by this compound is fundamentally governed by the steric and electronic interactions within the transition state assembly. Computational models are instrumental in predicting the favored stereoisomer by evaluating the relative energies of the various possible transition states.

The bulky trityl group attached to the pyrrolidine nitrogen plays a crucial role in establishing a well-defined chiral environment. This steric hindrance effectively blocks one face of the reactive enamine intermediate, which is formed from the condensation of the catalyst with a carbonyl compound (e.g., a ketone or aldehyde). Consequently, the electrophile is directed to approach from the less hindered face, leading to a high degree of enantioselectivity.

For instance, in the context of Michael additions and aldol reactions, computational studies on analogous proline-derived catalysts have elucidated the key interactions that dictate the stereochemical outcome. nih.govresearchgate.net These models, often based on DFT calculations, can map out the geometries of the competing transition states leading to different stereoisomers. The transition state with the lower calculated energy corresponds to the major product observed experimentally.

Key factors influencing the stereochemical prediction in these computational models include:

Steric Repulsion: The interaction between the bulky trityl group, the substituents on the reactants, and the pyrrolidine ring is a primary determinant of the favored transition state geometry.

Hydrogen Bonding: In reactions involving proline-type catalysts, hydrogen bonding between the catalyst and the electrophile can play a significant role in stabilizing the transition state and influencing facial selectivity. nih.govsemanticscholar.org

Electronic Effects: The electronic nature of the reactants and the catalyst can influence the geometry and energy of the transition state.

While specific computational data for this compound is not extensively available in the public domain, the principles derived from studies of structurally similar catalysts, such as other bulky N-substituted pyrrolidine derivatives, provide a robust framework for predicting stereochemical outcomes. The general consensus from these analogous studies is that the steric demand of the N-trityl group is the dominant factor in directing the stereoselectivity of the reaction.

Energy Landscape Analysis of Reaction Pathways

A comprehensive understanding of a catalyzed reaction requires an analysis of the entire energy landscape, which includes the reactants, intermediates, transition states, and products. Computational methods allow for the detailed mapping of these reaction pathways and the calculation of the associated energy changes.

The catalytic cycle of a reaction mediated by this compound typically involves the following key steps, each with a corresponding energy profile:

Enamine Formation: The reaction initiates with the formation of an enamine intermediate from the catalyst and the carbonyl donor. This step involves the formation of a C-N bond and subsequent dehydration.

C-C Bond Formation: The enamine then attacks the electrophile, leading to the formation of the crucial carbon-carbon bond. This is often the rate-determining and stereodetermining step of the reaction.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst, completing the catalytic cycle.

Computational analysis provides the activation energies for each transition state and the relative energies of all intermediates along the reaction coordinate. nih.gov This information is crucial for identifying the rate-limiting step and understanding how the catalyst accelerates the reaction.

For example, in a typical aldol reaction, DFT calculations can provide the energy barriers for the attack of the enamine on the two prochiral faces of the aldehyde. The difference in these energy barriers (ΔΔG‡) directly correlates with the enantiomeric excess (ee) of the product. A larger energy difference implies higher enantioselectivity.

While detailed, published energy landscape data specifically for this compound is scarce, the general principles of enamine catalysis established through computational studies on proline and its derivatives are highly applicable. nih.govresearchgate.net These studies consistently show that the catalyst lowers the activation energy of the C-C bond-forming step compared to the uncatalyzed reaction and that steric interactions in the transition state are the primary source of stereocontrol.

The table below illustrates a hypothetical, yet representative, set of relative energies for the transition states leading to the major and minor enantiomers in a reaction catalyzed by a bulky pyrrolidine derivative, based on principles from analogous systems.

| Transition State | Relative Energy (kcal/mol) | Corresponding Product |

| TS-major | 0.0 | Major Enantiomer |

| TS-minor | 2.5 | Minor Enantiomer |

This is an illustrative data table based on general principles of organocatalysis and does not represent experimentally or computationally verified data for this compound.

Such an energy difference would correspond to a high enantiomeric excess for the major product, highlighting the effectiveness of the chiral catalyst in differentiating between the two competing reaction pathways.

Future Directions and Emerging Research Avenues

Development of Next-Generation (S)-1-Tritylpyrrolidine-2-carbaldehyde Derivatives with Enhanced Reactivity and Selectivity

The development of novel derivatives of this compound is a primary focus of ongoing research, aiming to overcome existing limitations and expand catalytic capabilities. Scientists are exploring systematic modifications to the catalyst's scaffold to fine-tune its steric and electronic properties. The goal is to achieve superior reactivity and stereoselectivity across a broader range of chemical transformations.

One promising strategy involves the introduction of additional functional groups or stereogenic centers to the pyrrolidine (B122466) ring. For example, incorporating groups that can participate in hydrogen bonding or other non-covalent interactions can lead to more organized transition states, thereby enhancing enantioselectivity. mdpi.com The introduction of a remote sulfonamido group, for instance, has been shown to enhance both reactivity and selectivity in asymmetric Michael additions. researchgate.net

Furthermore, researchers are investigating prolinamide catalysts with bulky achiral substituents on the amide function, which have demonstrated high efficiency in Michael addition reactions. mdpi.com Modifications such as silylation of the pyrrolidine ring are also being explored as analogues to the trityl group, potentially offering different steric environments and improved catalytic performance. mdpi.com

The table below summarizes representative next-generation pyrrolidine-based catalysts and their reported performance enhancements.

| Catalyst Type | Modification | Targeted Reaction | Reported Enhancement |

| Prolinamide Derivatives | Bulky N-trityl substituent on the amide | Michael Addition | Good yields and enantiocontrol mdpi.com |

| Prolinamide Derivatives | Trifluoromethanesulfonamide (-NHTf) group | Michael Addition | Good yields and stereoselectivities mdpi.com |

| Pyrrolidine-Camphorsulfonamide | Remote sulfonamido group | Conjugate Addition | High enantioselectivities (up to 99% ee) with low catalyst loading researchgate.net |

| Silylated Pyrrolidines | 2-trimethylsilyl group | General Asymmetric Catalysis | Analogues to 2-tritylpyrrolidine with potentially altered reactivity mdpi.com |

Application in Sustainable Chemistry: Green Solvents and Catalyst Immobilization

Aligning organocatalysis with the principles of green chemistry is a critical objective for future research. This involves minimizing the environmental impact of chemical processes by reducing waste and avoiding hazardous substances. scienceopen.com Two key areas of focus are the use of green solvents and the immobilization of catalysts for easier recovery and reuse.

Green solvents, such as water, ionic liquids, supercritical fluids, and bio-derived solvents, are being investigated as replacements for traditional volatile organic compounds (VOCs). researchgate.netorientjchem.org These alternatives aim to reduce toxicity, environmental persistence, and air pollution. orientjchem.orgresearchgate.net The challenge lies in maintaining high catalyst performance, as solubility and reaction kinetics can be significantly affected by the solvent medium. scienceopen.com Research is therefore directed at designing catalyst derivatives that are compatible with these eco-friendly solvents or developing reaction conditions that are efficient in them.

Interfacing with Flow Chemistry and Automated Synthesis Platforms

The integration of organocatalysis with continuous flow chemistry and automated synthesis represents a significant leap forward in chemical manufacturing. researchgate.net Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors, offering superior control over reaction parameters like temperature and pressure compared to traditional batch processes. researchgate.netnih.gov This leads to higher yields, improved purity, and enhanced safety. researchgate.net

Automated flow synthesis platforms can combine multiple reaction and purification steps into a single, seamless process, significantly reducing manual operations and synthesis time. nih.govfu-berlin.de Such systems are being developed for the on-demand synthesis of active pharmaceutical ingredients (APIs) and other valuable small molecules. researchgate.netchimia.ch The use of immobilized this compound derivatives is particularly well-suited for these platforms, as the catalyst can be packed into a reactor column through which reagents flow, enabling continuous production without the need for downstream catalyst removal. rsc.org This synergy between advanced organocatalysis and automated technology promises to accelerate drug discovery and make chemical synthesis more efficient and sustainable. chimia.ch

Exploration of New Asymmetric Reactions and Substrate Scope Expansion

While this compound and its derivatives have proven effective in a variety of reactions, including aldol (B89426) and Michael additions, a significant area of future research is the expansion of their catalytic repertoire. mdpi.comresearchgate.net Scientists are actively exploring their potential to catalyze novel asymmetric transformations and to broaden the range of acceptable substrates for known reactions.

The goal is to develop new carbon-carbon and carbon-heteroatom bond-forming reactions that provide access to complex molecular architectures that are currently difficult to synthesize. researchgate.net This includes investigating cascade reactions, where multiple transformations occur in a single step, leading to a rapid increase in molecular complexity. researchgate.net For example, a light-driven, atom-economical process has been developed for the enantioselective synthesis of substituted chiral 1-pyrroline (B1209420) derivatives. researchgate.net

Expanding the substrate scope involves modifying the catalyst structure to accommodate larger or more electronically diverse molecules. This is crucial for the synthesis of a wider array of natural products and pharmaceutical agents. nih.gov Research into the asymmetric synthesis of β-hydroxy-α-amino acids, for instance, has been advanced through the development of new catalytic protocols using related systems. nih.gov By systematically studying the catalyst-substrate interactions, researchers can design more versatile and robust catalysts capable of promoting a wider range of valuable chemical transformations with high stereocontrol.

Q & A

Q. What are the standard synthetic routes for (S)-1-Tritylpyrrolidine-2-carbaldehyde, and how can reaction conditions be optimized?

Answer: The synthesis typically involves functionalizing a pyrrolidine precursor with a trityl group. A common approach is:

Pyrrolidine Protection : Start with (S)-pyrrolidine-2-carbaldehyde. Protect the aldehyde group using a trityl chloride under basic conditions (e.g., NaH or K₂CO₃ in THF) .

Oxidation Control : Ensure the aldehyde remains intact by avoiding strong oxidizing agents. Mild conditions (e.g., Dess–Martin periodinane) are preferred for secondary oxidations .

Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product.

Q. Reaction Optimization Table :

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| Tritylation | Trityl chloride, NaH, THF, 0°C → RT | Introduce trityl group | ~65–75 |

| Aldehyde stabilization | Anhydrous MgSO₄, inert atmosphere | Prevent aldehyde oxidation | N/A |

| Purification | Silica gel chromatography (EtOAc:Hex = 1:4) | Remove unreacted trityl chloride | ≥90 purity |

Q. Key Considerations :

- Moisture-sensitive steps require anhydrous solvents .

- Monitor reaction progress via TLC (Rf ~0.3 in 1:4 EtOAc/Hex) .

Q. How can the stereochemical integrity of this compound be validated during synthesis?

Answer : Use chiral analytical techniques:

Chiral HPLC : Employ a Chiralpak® column (e.g., AD-H) with hexane/isopropanol (90:10) to confirm enantiomeric excess (ee > 98%) .

Optical Rotation : Compare measured [α]D²⁵ values with literature data (e.g., +15° to +25° in CHCl₃) .

NMR Spectroscopy : Analyze NOESY/ROESY for spatial correlations between the trityl group and pyrrolidine protons to confirm configuration .

Q. What are the stability considerations for this compound under storage and experimental conditions?

Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the trityl group .

- Moisture : The aldehyde group is prone to hydration; use molecular sieves in storage containers .

- Thermal Stability : Avoid temperatures > 40°C, as the trityl group may undergo cleavage .

Advanced Research Questions

Q. How does the trityl group influence the reactivity of this compound in cross-coupling reactions?

Answer : The bulky trityl group:

- Steric Hindrance : Limits nucleophilic attacks at the pyrrolidine nitrogen, directing reactivity to the aldehyde .

- Electronic Effects : Electron-donating trityl group stabilizes adjacent carbocations, enabling Friedel-Crafts alkylation with aromatic substrates (e.g., benzene/AlCl₃) .

Q. Case Study :

- Suzuki Coupling : Pd(PPh₃)₄/Cs₂CO₃ in dioxane facilitates aryl boronic acid coupling at the aldehyde position (yield: 50–60%) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer : Contradictions often arise from:

Dynamic Stereochemistry : Use variable-temperature NMR to detect ring-flipping in pyrrolidine .

Impurity Interference : Cross-validate with high-resolution MS (HRMS) and 2D NMR (HSQC, HMBC) .

Solvent Artifacts : Compare spectra in deuterated chloroform vs. DMSO to identify solvent-induced shifts .

Example : A reported δ 7.2 ppm (aromatic protons) mismatch was traced to residual trityl chloride; repurification resolved the issue .

Q. What strategies optimize the enantioselective synthesis of this compound for scale-up?

Answer :

- Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) with Pd catalysts to enhance ee .

- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing racemization during tritylation .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts .

Q. Yield Comparison Table :

| Method | Scale (g) | ee (%) | Yield (%) |

|---|---|---|---|

| Batch (Traditional) | 5 | 95 | 70 |

| Flow Chemistry | 50 | 98 | 85 |

Q. How can computational methods predict the biological activity of this compound derivatives?

Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for activity trends .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Validation : Compare predicted vs. experimental IC₅₀ for derivatives (R² = 0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.